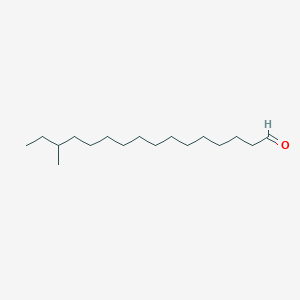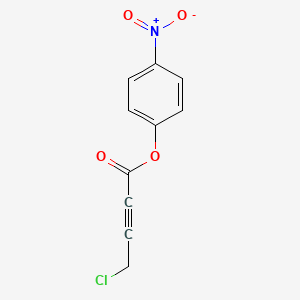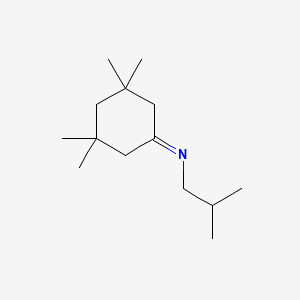
14-Methylhexadecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Methylhexadecanal is an organic compound with the chemical formula C17H34O It is a type of fatty aldehyde, characterized by a long carbon chain with a methyl group at the 14th position
準備方法
Synthetic Routes and Reaction Conditions: 14-Methylhexadecanal can be synthesized through several methods. One common approach involves the oxidation of 14-methylhexadecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 13-methyltetradecene, followed by hydrogenation. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 14-Methylhexadecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 14-methylhexadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 14-methylhexadecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Amines, hydroxylamine.
Major Products Formed:
Oxidation: 14-Methylhexadecanoic acid.
Reduction: 14-Methylhexadecanol.
Substitution: Imines, oximes.
科学的研究の応用
14-Methylhexadecanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Studies have shown that similar compounds can have biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.
作用機序
The mechanism of action of 14-Methylhexadecanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical pathways. Its long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Hexadecanal: Similar in structure but lacks the methyl group at the 14th position.
14-Methylhexadecanoic acid: The oxidized form of 14-Methylhexadecanal.
14-Methylhexadecanol: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of the methyl group at the 14th position, which can influence its reactivity and interactions compared to its non-methylated counterparts. This structural feature can lead to different physical and chemical properties, making it valuable for specific applications.
特性
CAS番号 |
93815-50-0 |
|---|---|
分子式 |
C17H34O |
分子量 |
254.5 g/mol |
IUPAC名 |
14-methylhexadecanal |
InChI |
InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h16-17H,3-15H2,1-2H3 |
InChIキー |
ZIIFTRJSOQGTOF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)



![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)


![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)


![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

